molecular formula C33H41F3N4O5S B1193473 SARD279

SARD279

Cat. No. B1193473
M. Wt: 662.77
InChI Key: NUYCVTGYOUGRSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SARD279 is a potent selective androgen receptor degrader (SARD).

Scientific Research Applications

Understanding Antibody Response and Vaccine Development

Research on SARS-CoV-2, particularly focusing on the antibody response, is critical in vaccine and therapeutic development. The neutralizing antibodies of SARS-CoV-2, which target the S protein receptor binding domain (RBD), are significant in this context. The isolation and characterization of these antibodies have accelerated, providing vital insights for medical interventions against COVID-19 (Yuan, Liu, Wu, & Wilson, 2020).

Impact on Public Health and Policy

The Severe Acute Respiratory Syndrome (SARS) outbreak led to significant advancements in understanding viral behavior and epidemiology. The response to SARS, including developments in vaccines and therapies, has been instrumental in shaping global public health strategies and provides a framework for managing emerging infectious diseases (Peiris, Guan, & Yuen, 2003).

Monitoring Natural Disasters

Synthetic Aperture Radar (SAR) data is crucial in monitoring natural disasters like subsidence. SAR's ability to generate high-resolution images irrespective of weather and lighting conditions makes it a valuable tool in disaster management and change detection (Singh, Chamundeeswari, Singh, & Wiesbeck, 2008).

Vaccine Development and Immunogenicity

The development of recombinant receptor-binding domains (rRBD) of SARS-CoV spike protein in different expression systems (mammalian, insect, and E. coli cells) has shown promising results in inducing potent neutralizing antibody responses and protective immunity in mice models. This research is pivotal in advancing SARS subunit vaccine development (Du et al., 2009).

Enhancing Student-Teachers’ Understanding of Scientific Inquiry

The study of the SARS epidemic has been used effectively in educational settings to enhance student-teachers' understanding of the nature of science and scientific inquiry. Real-life contexts like SARS have proven effective in promoting a deeper appreciation of the processes involved in scientific research and the humanistic character of scientists (Wong, Hodson, Kwan, & Yung, 2008).

Exploring the Proteomic and Metabolomic Signatures of COVID-19

The application of omics-scale investigations (proteomics and metabolomics) in COVID-19 research has provided a detailed understanding of the pathophysiology and biochemical mechanisms of SARS-CoV-2 infection. This research contributes significantly to the discovery of therapeutic solutions and vaccine generation (Costanzo et al., 2022).

properties

Product Name

SARD279

Molecular Formula

C33H41F3N4O5S

Molecular Weight

662.77

IUPAC Name

2-(2-(4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)butanamido)ethoxy)ethyl 2-(adamantan-1-yl)acetate

InChI

InChI=1S/C33H41F3N4O5S/c1-31(2)29(43)40(25-6-5-24(20-37)26(15-25)33(34,35)36)30(46)39(31)8-3-4-27(41)38-7-9-44-10-11-45-28(42)19-32-16-21-12-22(17-32)14-23(13-21)18-32/h5-6,15,21-23H,3-4,7-14,16-19H2,1-2H3,(H,38,41)

InChI Key

NUYCVTGYOUGRSO-UHFFFAOYSA-N

SMILES

O=C(OCCOCCNC(CCCN(C(N1C2=CC=C(C#N)C(C(F)(F)F)=C2)=S)C(C)(C)C1=O)=O)CC34CC5CC(C4)CC(C5)C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SARD-279;  SARD279;  SARD 279

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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